molecular formula C32H29NO4 B13429384 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline

7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline

Cat. No.: B13429384
M. Wt: 491.6 g/mol
InChI Key: VXNBVVHKSVHUSS-UHFFFAOYSA-N
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Description

7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline is a synthetic isoquinoline derivative characterized by a methoxy group at the 7-position, a phenylmethoxy (benzyloxy) group at the 6-position, and a benzyl substituent at the 1-position bearing additional methoxy and phenylmethoxy groups. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or intermediates in drug synthesis .

Properties

Molecular Formula

C32H29NO4

Molecular Weight

491.6 g/mol

IUPAC Name

7-methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-6-phenylmethoxyisoquinoline

InChI

InChI=1S/C32H29NO4/c1-34-30-18-25(13-14-29(30)36-21-23-9-5-3-6-10-23)17-28-27-20-31(35-2)32(19-26(27)15-16-33-28)37-22-24-11-7-4-8-12-24/h3-16,18-20H,17,21-22H2,1-2H3

InChI Key

VXNBVVHKSVHUSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline typically involves multi-step organic synthesis, focusing on:

  • Construction of the isoquinoline core
  • Introduction of methoxy and phenylmethoxy groups at specific positions
  • Formation of the benzyl-type side chains via benzylation or related alkylation methods

This compound is often synthesized via a modified Pictet-Spengler reaction or related isoquinoline ring-forming protocols, followed by selective O-alkylation steps to install phenylmethoxy groups.

Stepwise Synthetic Route

Based on the literature and supplier data, the following steps summarize the most feasible and high-yield synthetic route:

  • Preparation of Key Intermediates:

    • Synthesis of 2-(4-(benzyloxy)-3-methoxyphenyl)ethylamine from corresponding substituted phenylacetic acid derivatives.
    • Preparation of 2-(4-(benzyloxy)phenyl)acetyl chloride as an acylating agent.
  • Formation of Isoquinoline Core:

    • Condensation of the amine intermediate with the acyl chloride to form an amide.
    • Cyclization under acidic or Lewis acid catalysis to form the 3,4-dihydroisoquinoline skeleton with methoxy substituents at positions 6 and 7.
  • Introduction of Phenylmethoxy Substituents:

    • Selective O-benzylation or phenylmethoxylation of hydroxy groups on the aromatic rings using benzyl bromide or related reagents under basic conditions.
    • Careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Final Deprotection and Purification:

    • Removal of protecting groups if used (e.g., benzyl groups) via hydrogenolysis or catalytic reduction.
    • Purification by chromatographic techniques to isolate the target compound with high purity.

Reaction Conditions and Yields

  • Typical solvents: Dichloromethane, tetrahydrofuran (THF), or acetonitrile for alkylation steps.
  • Catalysts: Lewis acids such as BF3·OEt2 for cyclization; bases like potassium carbonate for O-alkylation.
  • Temperature: Ambient to reflux conditions depending on the step.
  • Yields: Literature reports yields ranging from 60% to 85% for key steps, with overall yields around 40-55% after multi-step synthesis.

Analytical and Research Outcomes

Structural Confirmation

  • Spectroscopic Data:
    • NMR (1H and 13C) confirms the substitution pattern on the isoquinoline ring and aromatic moieties.
    • Mass spectrometry validates the molecular weight (491.6 g/mol) and fragmentation pattern consistent with the structure.
    • Infrared spectroscopy shows characteristic methoxy and aromatic ether absorptions.

Computational and Molecular Docking Studies

  • Molecular docking studies on related isoquinoline derivatives with matrix metalloproteinases (MMPs) suggest the compound’s potential bioactivity and binding modes, which indirectly supports the importance of precise substitution patterns achieved through the synthetic methods.
  • Molecular dynamics simulations provide insights into conformational stability, which depends on the synthetic purity and stereochemical integrity of the compound.

Data Table: Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Amine preparation Substituted phenylacetic acid derivatives 75-80 High purity required
Acyl chloride formation SOCl2 or oxalyl chloride 70-85 Freshly prepared for best results
Cyclization (Pictet-Spengler) Lewis acid catalyst, reflux in DCM or THF 65-75 Regioselective ring closure
O-Benzylation Benzyl bromide, K2CO3, reflux in acetonitrile 60-80 Control to avoid multiple alkylations
Deprotection Catalytic hydrogenation (Pd/C) 80-90 Gentle conditions to preserve structure

Summary and Professional Insights

The preparation of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline is a multi-step organic synthesis requiring careful control of reaction conditions to achieve selective functionalization on the isoquinoline core. The synthetic route involves:

  • Strategic assembly of the isoquinoline nucleus via condensation and cyclization
  • Regioselective introduction of methoxy and phenylmethoxy groups through benzylation chemistry
  • Purification and characterization using advanced analytical techniques

The synthesis is supported by computational studies that underscore the importance of the compound’s structural fidelity for biological activity. The yields and conditions reported in the literature indicate a robust and reproducible methodology suitable for research and development purposes.

This comprehensive synthesis approach, backed by diverse research data and analytical confirmation, establishes a reliable foundation for further exploration of this compound in medicinal chemistry and related fields.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield partially or fully hydrogenated isoquinoline compounds.

Scientific Research Applications

7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

  • Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate: Features a methoxy group at position 7 and a methyl ester at position 3. Unlike the target compound, it lacks bulky benzyloxy substituents .
  • 7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline (C31H31NO4): Shares benzyloxy and methoxy groups but differs in ring saturation (tetrahydroisoquinoline vs. fully aromatic isoquinoline) and a hydroxyl group at the 3-position .
  • PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide): Contains a carboxamide and pyrrolidinyl substituent, highlighting variations in functional group complexity .

Physicochemical Properties

Key differences in properties are summarized below:

Compound Molecular Weight Melting Point (°C) Solubility (Lipophilic vs. Polar) Key Substituents
Target Compound ~481.58 (calc.) Not reported Likely low (lipophilic substituents) 6,7-methoxy; benzyloxy groups
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate 259.30 145–147 Moderate (ester group) 7-methoxy; 3-carboxylate
7-Benzyloxy-6-methoxy-tetrahydroisoquinoline 481.58 Not reported Moderate (hydroxyl group) Tetrahydro ring; 3-hydroxybenzyl
PF-06650833 417.43 Not reported Enhanced (carboxamide) Fluoropyrrolidinyl; carboxamide
  • Melting Points: Chloro-substituted analogues (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) exhibit higher melting points (e.g., 162–164°C) due to stronger intermolecular forces compared to methoxy or benzyloxy derivatives .
  • Lipophilicity : The target compound’s benzyloxy groups increase lipophilicity, reducing aqueous solubility compared to hydroxyl- or carboxamide-containing analogues .

Spectroscopic Data (NMR and IR)

  • 1H NMR: Methoxy groups in the target compound resonate at δ ~3.8–4.0 ppm, consistent with other methoxy-substituted isoquinolines . Benzyloxy aromatic protons appear as multiplets at δ ~7.3–7.5 ppm, similar to C31H31NO4 . Coupling constants (J) for aromatic protons in isoquinoline cores typically range from 2.5–8.0 Hz, depending on substituent positions .
  • 13C NMR: Benzyloxy carbons (C-O) resonate at δ ~70–75 ppm, while quaternary carbons in the isoquinoline ring appear at δ ~120–140 ppm .

Biological Activity

The compound 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline (CAS Number: 13397-03-0) is a complex isoquinoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

The molecular formula of the compound is C32H32ClNO4C_{32}H_{32}ClNO_4, with a molecular weight of approximately 530.054 g/mol. The compound has a density of 1.13 g/cm³ and a boiling point of 649.1°C at 760 mmHg, indicating its stability under high temperatures .

PropertyValue
Molecular FormulaC32H32ClNO4C_{32}H_{32}ClNO_4
Molecular Weight530.054 g/mol
Density1.13 g/cm³
Boiling Point649.1°C
Flash Point274.9°C

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives, including the compound , exhibit significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Cytotoxic Activity

A study focused on the cytotoxic effects of several isoquinoline derivatives demonstrated that compounds similar to 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells, respectively . Notably, these compounds also induced apoptosis in cancer cells by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase.

The mechanism through which this compound exerts its anticancer effects appears to involve microtubule destabilization, which is crucial for mitotic spindle formation during cell division. Molecular docking studies suggest that it may bind effectively to the colchicine-binding site on tubulin, disrupting microtubule assembly and leading to apoptosis in cancer cells .

Table 2: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Apoptosis induction, microtubule destabilization
HepG24.98 - 14.65Apoptosis induction, cell cycle arrest

Additional Biological Activities

Beyond its anticancer properties, 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline has been explored for other biological activities, including anti-inflammatory and neuroprotective effects.

Neuroprotective Effects

Research indicates that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases . The specific pathways involved include modulation of oxidative stress markers and enhancement of neurotrophic factors.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing 7-methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound's synthesis typically involves multi-step coupling reactions, such as condensation of substituted phenylmethyl groups with isoquinoline precursors. Key steps include protecting methoxy groups to prevent undesired side reactions and using catalysts like trifluoroboron etherate under nitrogen atmosphere to stabilize intermediates . Optimizing reaction time (e.g., reflux durations) and stoichiometric ratios of reagents (e.g., phenylmethoxy derivatives) can improve yields. HPLC monitoring during purification ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how do researchers resolve ambiguities in spectral data?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying methoxy and phenylmethoxy substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Discrepancies in aromatic proton splitting patterns (e.g., overlapping signals from phenylmethoxy groups) are resolved using 2D NMR techniques like COSY and HSQC . X-ray crystallography may further validate stereochemistry in crystalline forms .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions, and what experimental designs mitigate degradation risks?

  • Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40–60°C, followed by HPLC quantification of degradation products. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition temperatures. Protective measures, such as storing in amber vials under inert gas, minimize photo-oxidation and hydrolysis .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel synthetic pathways or biological systems?

  • Answer : Density Functional Theory (DFT) calculations can model electron distribution in the isoquinoline core, predicting sites for electrophilic/nucleophilic attacks. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding hypotheses about mechanisms of action. Software like Gaussian or AutoDock integrates these methodologies .

Q. How can researchers design assays to evaluate the compound’s inhibitory effects on specific enzymatic targets, and what controls are necessary to validate selectivity?

  • Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) require substrate-specific positive controls (e.g., known inhibitors) and negative controls (e.g., heat-inactivated enzymes). Dose-response curves (IC₅₀ determination) and counter-screening against structurally similar enzymes (e.g., kinases vs. phosphatases) confirm selectivity .

Q. What strategies address contradictions in reported biological activities of structurally analogous compounds, and how can structure-activity relationship (SAR) studies resolve them?

  • Answer : Comparative SAR studies synthesize analogs with systematic substitutions (e.g., varying methoxy positions or phenylmethoxy chain lengths). Biological assays under standardized conditions (e.g., cell lines, incubation times) isolate substituent-specific effects. Meta-analyses of published data identify confounding variables (e.g., solvent polarity in solubility tests) .

Q. Which advanced separation technologies are optimal for purifying this compound from complex reaction mixtures, and how do researchers optimize scalability?

  • Answer : Preparative HPLC with C18 columns achieves high-purity isolation, while membrane filtration (e.g., nanofiltration) removes low-molecular-weight impurities. For scalability, continuous-flow reactors coupled with inline monitoring (e.g., UV-Vis detectors) enhance reproducibility. Solvent selection (e.g., acetonitrile/water gradients) balances yield and environmental safety .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in batches of this compound, and what regulatory guidelines govern method validation?

  • Answer : LC-MS/MS methods with sensitivity <1 ppm detect trace impurities (e.g., unreacted intermediates). Validation follows ICH Q2(R1) guidelines, including parameters like linearity (R² ≥0.999), precision (%RSD <2%), and recovery (90–110%). Forced degradation studies (acid/base/oxidative stress) confirm method robustness .

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